![molecular formula C16H14I2N6O4 B11672120 2-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-YL)-N'-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]acetohydrazide](/img/structure/B11672120.png)
2-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-YL)-N'-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-YL)-N’-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]acetohydrazide is a complex organic compound that features a purine derivative linked to a hydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-YL)-N’-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]acetohydrazide typically involves the condensation of a purine derivative with a hydrazide. The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process includes purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups attached to the purine ring.
Substitution: The hydrazide moiety can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening potential drug candidates.
Biology
In biological research, the compound is studied for its interactions with various biomolecules. Its ability to bind to specific proteins or nucleic acids makes it a valuable tool for probing biological pathways.
Medicine
Medically, this compound shows promise as a therapeutic agent. Its structural features suggest potential activity against certain diseases, making it a candidate for drug development.
Industry
In the industrial sector, the compound is used in the synthesis of specialty chemicals. Its reactivity and stability make it suitable for various applications, including the production of advanced materials.
Mechanism of Action
The mechanism of action of 2-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-YL)-N’-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-YL derivatives: These compounds share the purine core but differ in the attached functional groups.
Hydrazide derivatives: Compounds with similar hydrazide moieties but different core structures.
Uniqueness
What sets 2-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-YL)-N’-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]acetohydrazide apart is its combination of a purine derivative with a hydrazide moiety, providing a unique set of chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a compound of significant interest.
Properties
Molecular Formula |
C16H14I2N6O4 |
---|---|
Molecular Weight |
608.13 g/mol |
IUPAC Name |
2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-[(E)-(2-hydroxy-3,5-diiodophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C16H14I2N6O4/c1-22-14-12(15(27)23(2)16(22)28)24(7-19-14)6-11(25)21-20-5-8-3-9(17)4-10(18)13(8)26/h3-5,7,26H,6H2,1-2H3,(H,21,25)/b20-5+ |
InChI Key |
YTCTXMUXWHJSCU-DENHBWNVSA-N |
Isomeric SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)N/N=C/C3=C(C(=CC(=C3)I)I)O |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)NN=CC3=C(C(=CC(=C3)I)I)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.